Ammonium methyl phosphonate
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Overview
Description
Ammonium methyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium methyl phosphonate can be synthesized through various methods. One common approach involves the reaction of methyl phosphorus dichloride with alcohol to produce a methyl phosphonate compound. This intermediate then reacts with acrolein to form a methyl propionaldehyde phosphonate compound, which undergoes further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-accelerated synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate group into a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group into a phosphine group.
Substitution: Substitution reactions often involve replacing the ammonium group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphonates .
Scientific Research Applications
Ammonium methyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ammonium methyl phosphonate exerts its effects involves the cleavage of the carbon-to-phosphorus bond. This bond cleavage can lead to the formation of reactive intermediates that interact with various molecular targets and pathways. For example, in biological systems, the compound can inhibit certain enzymes or disrupt cellular processes by interfering with phosphorus metabolism .
Comparison with Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Ciliatine: The first natural compound discovered to contain a carbon-to-phosphorus bond.
Dimethyl methyl phosphonate: Used in flame retardants and plasticizers.
Uniqueness: Ammonium methyl phosphonate is unique due to its specific combination of ammonium and methyl groups, which confer distinct chemical properties and reactivity. Its stability and resistance to decomposition make it particularly valuable in various industrial and research applications .
Properties
CAS No. |
34255-87-3 |
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Molecular Formula |
CH5O3P.H3N CH8NO3P |
Molecular Weight |
113.05 g/mol |
IUPAC Name |
azanium;hydroxy(methyl)phosphinate |
InChI |
InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |
InChI Key |
COIVORYDLGWALF-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(O)[O-].[NH4+] |
Origin of Product |
United States |
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